11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11-dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-5-one oxime is a ketoxime and a carbobicyclic compound.
Scientific Research Applications
Structural Analysis and Computational Chemistry
- Research has delved into the structural characteristics of related cage compounds, exploring their bond lengths and the impact of strain, steric, and electronic factors. Computational analysis using molecular mechanics and quantum chemistry methods helps in understanding the underlying interactions and potential applications of such complex structures in materials science and molecular engineering (Watson et al., 1994).
Synthetic Chemistry Applications
- The synthesis of compounds that mimic the functionality of enzymes, such as transaminases, showcases the potential of complex organic molecules in catalysis and synthetic biology. These synthetic routes offer insights into creating new catalysts that could be used in pharmaceutical synthesis and biotechnological applications (Wu & Ahlberg, 1992).
Photochemical Studies
- Photochemical reactions of related bicyclic compounds have been studied, demonstrating the ability to undergo rearrangements that could be harnessed in the development of photo-responsive materials. Such materials have applications in the creation of smart coatings, light-activated switches, and sensors (Knott & Mellor, 1972).
Charge-Transfer Complexes
- The formation of charge-transfer complexes with tetracyanoethylene is explored in compounds with similar structural frameworks. These studies are foundational for the development of organic semiconductors, which are crucial for organic electronics including solar cells and organic light-emitting diodes (Taniguchi et al., 1998).
Molecular Interactions and Reactivity
- The investigation into the selectivity of reactions in crystalline solids versus solutions for dialkyl biradicals derived from related compounds offers valuable insights into solid-state chemistry. This knowledge is applicable in designing crystalline materials with specific reactivities for use in catalysis and materials science (Choe et al., 2006).
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(10,10-dimethyl-2,6-dimethylidene-5-bicyclo[7.2.0]undecanylidene)hydroxylamine |
InChI |
InChI=1S/C15H23NO/c1-10-6-8-14(16-17)11(2)5-7-13-12(10)9-15(13,3)4/h12-13,17H,1-2,5-9H2,3-4H3 |
InChI Key |
LAVOESILOACOFW-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=C)C(=NO)CCC2=C)C |
Canonical SMILES |
CC1(CC2C1CCC(=C)C(=NO)CCC2=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.